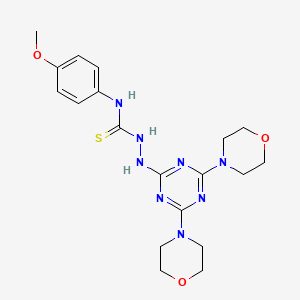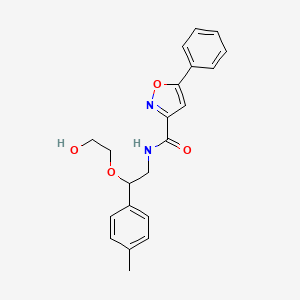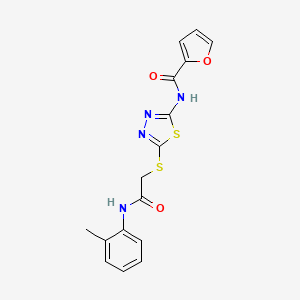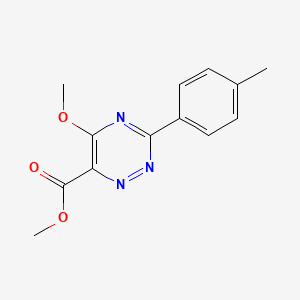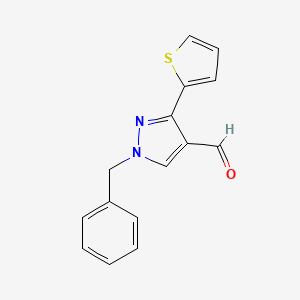
1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde” is a biochemical compound with the molecular formula C15H12N2OS and a molecular weight of 268.33 . It is used for proteomics research .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C (C=C1)CN2C=C (C (=N2)C3=CC=CS3)C=O .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 268.33 and a molecular formula of C15H12N2OS . It should be stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
1-Benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their antimicrobial properties. Hamed et al. (2020) synthesized Schiff bases of chitosan using derivatives of this compound and evaluated their antimicrobial activity against various bacteria and fungi, showing that antimicrobial efficacy is dependent on the type of the Schiff base moiety (Hamed et al., 2020).
Synthesis and Chemical Properties
The compound has been used as a precursor in the synthesis of various novel heterocycles. For instance, Baashen et al. (2017) used a similar compound for synthesizing new heterocycles with potential applications in different fields (Baashen et al., 2017). Additionally, Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles using 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a similar compound, to investigate their antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).
Antioxidant and Anti-Inflammatory Activity
Sudha et al. (2021) explored the antioxidant and anti-inflammatory activities of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related to this compound. They found that some of these compounds showed significant activity in these areas (Sudha et al., 2021).
Antitumor and Antibacterial Activities
El-Zahar et al. (2011) synthesized derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde (a similar compound) and evaluated their antitumor and antibacterial activities, finding that some derivatives exhibited significant efficacy (El-Zahar et al., 2011).
Analgesic Activity
Kenchappa et al. (2020) synthesized derivatives of 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde, structurally similar to the target compound, and evaluated their analgesic and anti-inflammatory activities, showing that some derivatives were effective (Kenchappa et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a biochemical used for proteomics research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets within the body. More research is needed to outline these properties .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets .
Propriétés
IUPAC Name |
1-benzyl-3-thiophen-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-11-13-10-17(9-12-5-2-1-3-6-12)16-15(13)14-7-4-8-19-14/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKYAOHVKGPROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
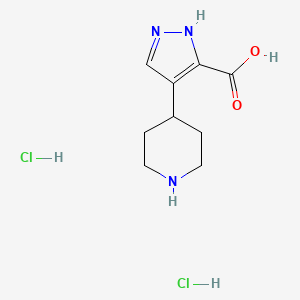


![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)

